

# (5-Nitro-pyridin-2-yl)-thiourea: A Technical Guide to Synthesis and Characterization

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Compound of Interest		
Compound Name:	(5-Nitro-pyridin-2-yl)-thiourea	
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Introduction: **(5-Nitro-pyridin-2-yl)-thiourea** is a heterocyclic organic compound that incorporates three key structural motifs: a pyridine ring, a nitro group, and a thiourea functional group. The combination of these features makes it a compound of interest in medicinal chemistry and materials science. Thiourea derivatives are widely recognized for their diverse biological activities, while the nitro-substituted pyridine core is a common scaffold in pharmacologically active molecules.[1] This guide provides a comprehensive overview of the synthesis and characterization of **(5-Nitro-pyridin-2-yl)-thiourea**, offering detailed experimental protocols and expected analytical data for research and development purposes.

## **Synthesis**

The synthesis of **(5-Nitro-pyridin-2-yl)-thiourea** is most reliably achieved through a two-step process starting from the commercially available 2-amino-5-nitropyridine. The general strategy involves the formation of an N-acylthiourea intermediate by reacting the starting amine with benzoyl isothiocyanate, followed by a basic hydrolysis to remove the benzoyl protecting group.

#### Reaction Scheme:

- Step 1: 2-Amino-5-nitropyridine + Benzoyl isothiocyanate → 1-Benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea
- Step 2: 1-Benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea + NaOH → (5-Nitro-pyridin-2-yl)-thiourea + Sodium Benzoate



## **Experimental Protocol**

Materials and Reagents:

- 2-Amino-5-nitropyridine (C₅H₅N₃O₂)[2]
- Benzoyl isothiocyanate (C<sub>8</sub>H<sub>5</sub>NOS)
- Acetone (CH₃COCH₃), anhydrous
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCI), concentrated
- Deionized water
- Ethanol (C<sub>2</sub>H<sub>5</sub>OH)

#### Procedure:

#### Step 1: Synthesis of 1-Benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitropyridine (13.9 g, 0.1 mol) in 100 mL of anhydrous acetone.
- To this stirring solution, add benzoyl isothiocyanate (16.3 g, 0.1 mol) dropwise over 15 minutes.
- Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The intermediate product, 1-benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea, will precipitate as a solid.
- Collect the solid by vacuum filtration, wash with cold acetone (2 x 20 mL), and dry in a vacuum oven. This intermediate is typically used in the next step without further purification.

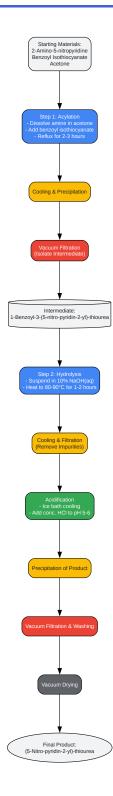
#### Step 2: Synthesis of (5-Nitro-pyridin-2-yl)-thiourea



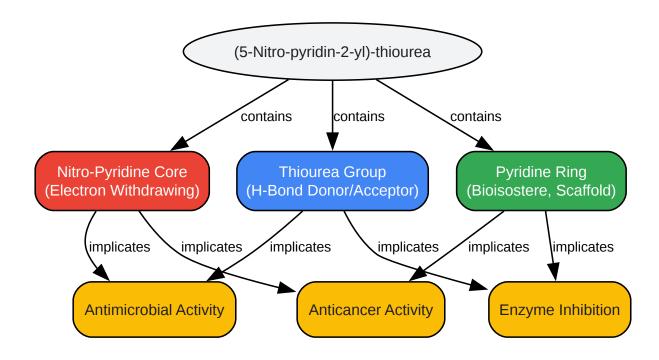
- Suspend the crude 1-benzoyl-3-**(5-nitro-pyridin-2-yl)-thiourea** from the previous step in 150 mL of a 10% (w/v) aqueous sodium hydroxide solution.
- Heat the mixture to 80-90 °C and stir for 1-2 hours until the solid has completely dissolved, indicating the completion of hydrolysis.
- Cool the resulting solution to room temperature and filter to remove any insoluble impurities.
- Transfer the clear filtrate to a beaker and place it in an ice bath.
- Slowly acidify the cold solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH reaches approximately 5-6.
- A yellow precipitate of **(5-Nitro-pyridin-2-yl)-thiourea** will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
- Collect the product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and then wash with a small amount of cold ethanol.
- Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

## **Synthesis Workflow Diagram**









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### References

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